5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde

AKR1B10 inhibition Aldo-keto reductase Cancer biomarker

Researchers requiring precise substitution patterns for AKR1B10 inhibition (IC50 18 µM) or hemoglobin allosteric modulation cannot rely on non-halogenated or positional isomers. This 5-chloro-3-pyridyl analog offers an orthogonal reactive handle for late-stage diversification. - **Synthetic Versatility**: 5-chloro group enables Suzuki, Buchwald, or SNAr without affecting the aldehyde. - **SAR Precision**: Exact 3-pyridyl geometry & halogen for reproducing published CNS or oncology routes. - **Supply Certainty**: Stocked as a stable solid; certified for R&D use.

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 926257-17-2
Cat. No. B3306337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde
CAS926257-17-2
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)COC2=C(C=C(C=C2)Cl)C=O
InChIInChI=1S/C13H10ClNO2/c14-12-3-4-13(11(6-12)8-16)17-9-10-2-1-5-15-7-10/h1-8H,9H2
InChIKeyWZFSOAFPDBUGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity & Procurement


5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde (CAS 926257-17-2) is a substituted aromatic aldehyde with the molecular formula C13H10ClNO2 and a molecular weight of 247.68 g/mol . The compound features a 5-chloro-substituted benzaldehyde core linked via an ether oxygen at the ortho position to a pyridin-3-ylmethyl moiety . This architecture places it within the broader class of pyridylmethoxybenzaldehydes, which serve as versatile building blocks and intermediates in medicinal chemistry programs targeting hemoglobin allosteric modulation, aldo-keto reductase inhibition, and central nervous system drug development [1][2].

Medicinal chemistry building block and intermediate for hemoglobin allosteric modulator, AKR inhibitor, and CNS probe synthesis
5-Chloro-3-pyridylmethoxybenzaldehyde core provides orthogonal reactive handle for cross-coupling and derivatization
Supports SAR expansion studies where pyridyl position and halogen substitution are critical variables

Structural Specificity for Synthesis


Substitution among pyridylmethoxybenzaldehyde analogs is not functionally neutral. The presence of the 5-chloro substituent on the benzaldehyde ring, combined with the specific 3-pyridyl linkage geometry, dictates both the electronic profile and the steric accessibility of the aldehyde group . The chloro substituent can serve as a synthetic handle for further derivatization via nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling, whereas non-halogenated analogs lack this orthogonal reactive site [1]. Furthermore, positional isomers—such as 2-pyridyl or 4-pyridyl variants—exhibit distinct three-dimensional orientations of the pyridine nitrogen, which alters hydrogen-bonding capacity and receptor binding geometry in downstream pharmacophores [2]. Procurement of the exact 3-pyridyl-5-chloro substitution pattern is therefore prerequisite to reproducing published synthetic routes and maintaining structure-activity relationship integrity.

!
Positional isomers (2-pyridyl or 4-pyridyl) alter hydrogen-bonding geometry and receptor-binding orientation, limiting direct replacement
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Non-halogenated analogs lack the 5-chloro orthogonal reactive site, reducing synthetic versatility in cross-coupling and derivatization sequences
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Substituent variation at the 5-position (e.g., methoxy vs. chloro) shifts electronic profile and aldehyde electrophilicity, which may affect downstream SAR interpretation

Quantitative Evidence vs. Analogs


AKR1B10 Inhibitory Activity & Selectivity

The target compound exhibits measurable inhibitory activity against human AKR1B10 (aldo-keto reductase family 1 member B10) with an IC50 value of 18,000 nM (18 μM) in an enzymatic assay using pyridine-3-aldehyde as substrate [1]. Under identical assay conditions, the compound showed marginally lower potency against the closely related isoform AKR1B1 with an IC50 of 23,000 nM (23 μM), yielding an isoform selectivity ratio of approximately 1.28-fold for AKR1B10 over AKR1B1 [1]. While modest in absolute potency, this differential inhibition profile distinguishes the compound from analogs bearing alternative substitution patterns that may exhibit inverted or ablated selectivity across the AKR1B family.

AKR1B10 Inhibition & Selectivity
Reported
IC50 18,000 nM (AKR1B10) vs 23,000 nM (AKR1B1); 1.28-fold selectivity
Supports AKR isoform selectivity assay development
Direct head-to-head enzymatic assay; review for target-validation context
AKR1B10 inhibition Aldo-keto reductase Cancer biomarker

Benzofuran Precursor: Sercloremine Route

The 4-pyridyl positional isomer of the target compound (5-chloro-2-[(4-pyridyl)methoxy]benzaldehyde) serves as the direct synthetic precursor to the antidepressant candidate Sercloremine (CGP-4718A) [1]. The established synthetic route condenses 5-chlorosalicylaldehyde with 4-chloromethylpyridine using K2CO3/KI in hot DMF to produce the 4-pyridylmethoxybenzaldehyde intermediate, which then undergoes thermal cyclization at 300 °C to form a 2-(4-pyridyl)benzofuran core [1]. The target 3-pyridyl isomer is structurally analogous and may be evaluated for parallel benzofuran-forming cyclization chemistry, where the altered pyridine nitrogen position is expected to modulate reaction kinetics and product distribution relative to the validated 4-pyridyl route.

Benzofuran Precursor Route
Method context
4-Pyridyl isomer cyclizes at 300°C to benzofuran; 3-pyridyl variant cyclization not publicly reported
Synthetic route applicability requires review
Cross-study positional isomer comparison; data to verify
Sercloremine synthesis Benzofuran cyclization Antidepressant intermediates

Hemoglobin Allosteric Modulation & Antisickling SAR

The 5-methoxy analog of the target compound (5-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde, CAS 923255-75-8) is a well-characterized hemoglobin allosteric modulator co-crystallized with human hemoglobin (PDB ID: 3R5I) and designated as ligand 3R5 [1]. This analog functions as an antisickling agent by stabilizing the oxygenated conformation of hemoglobin S [2]. The target 5-chloro compound shares the identical 3-pyridylmethoxybenzaldehyde core but replaces the 5-methoxy electron-donating substituent with a 5-chloro electron-withdrawing group. This substitution is expected to alter both the aldehyde electrophilicity (Schiff base formation potential with hemoglobin N-terminal valine) and the π-stacking interactions within the hemoglobin central water cavity, providing a systematic probe for halogen-dependent allosteric modulation.

Hemoglobin Allosteric SAR
Class-level
5-Methoxy analog co-crystallized with hemoglobin (PDB 3R5I); 5-chloro derivative is a halogen-scanning probe
Supports halogen-scanning SAR studies
Class-level inference; hemoglobin binding requires experimental review
Hemoglobin modulation Antisickling agents Allosteric effectors

Physicochemical Profile vs. Non-Halogenated Core

The 5-chloro substitution confers measurable differences in predicted physicochemical parameters compared to the unsubstituted 2-(pyridin-3-ylmethoxy)benzaldehyde core (CAS 114483-63-5) . The target compound (C13H10ClNO2, MW 247.68) exhibits a predicted pKa of 4.46±0.10 and a predicted density of 1.296±0.06 g/cm³ . The chloro substituent increases molecular weight by approximately 34 Da relative to the non-halogenated analog (C13H11NO2, MW 213.23) and is anticipated to increase chromatographic retention (longer HPLC RT under reversed-phase conditions) and enhance metabolic stability at the 5-position. The predicted boiling point of 413.4±35.0 °C informs handling and storage conditions during procurement.

Physicochemical Profile
Data to verify
MW +34.5 Da vs non-halogenated core; predicted pKa 4.46; predicted BP 413.4°C
Supports purification protocol development
Predicted values; experimental data not publicly reported
Physicochemical properties Lipophilicity Chromatographic behavior

Research & Industrial Applications


AKR1B10 Chemical Probe for Oncology

Investigators studying AKR1B10 as a tumor marker or therapeutic target in colon, lung, or hepatocellular carcinoma may utilize this compound as a moderate-potency chemical probe (IC50 18 μM against AKR1B10, with 1.28-fold selectivity over AKR1B1) [1]. The compound provides a baseline scaffold for structure-activity relationship expansion, where the 5-chloro substituent can be systematically varied to improve potency while monitoring selectivity drift against the AKR1B family.

3-Pyridyl Benzofuran Synthesis for CNS

Based on the established synthetic route to Sercloremine utilizing the 4-pyridyl isomer [1], medicinal chemistry groups can evaluate the 3-pyridyl variant (this compound) for thermal cyclization to generate structurally novel 2-(3-pyridyl)benzofurans. The altered geometry of the 3-pyridyl nitrogen relative to the 4-pyridyl isomer may confer distinct pharmacological profiles in benzofuran-based CNS programs targeting serotonin or dopamine receptor modulation.

Halogen-Scanning SAR in Hemoglobin Modulation

The 5-methoxy analog (CAS 923255-75-8) is a validated antisickling agent with a solved co-crystal structure bound to hemoglobin (PDB 3R5I) [1]. This 5-chloro derivative serves as a critical halogen-scanning probe to interrogate the electronic and steric requirements of the 5-position binding pocket within the hemoglobin central water cavity. Comparative assessment of chloro vs. methoxy analogs can delineate the contribution of substituent electronic effects to allosteric modulation efficacy.

Orthogonal Derivatization at 5-Chloro Group

Unlike non-halogenated pyridylmethoxybenzaldehydes, the 5-chloro substituent provides an orthogonal reactive handle for late-stage diversification [1]. The chloro group can undergo palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution with amines, thiols, or alkoxides, enabling parallel library synthesis without disrupting the aldehyde or pyridylmethoxy functionalities. This distinguishes the compound from non-halogenated analogs that lack this synthetic versatility.

Application
Selection Property
Validation Focus
AKR1B10 Chemical Probe Studies
AKR1B isoform selectivity review
AKR family selectivity profiling
3-Pyridyl Benzofuran Synthesis
Pyridyl positional isomer review
Benzofuran cyclization condition optimization
Hemoglobin Allosteric Modulation SAR
5-Position substituent electronic effect
Hemoglobin binding and allosteric modulation assay
Orthogonal Derivatization Platform
Chloro substituent reactivity
Cross-coupling condition compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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